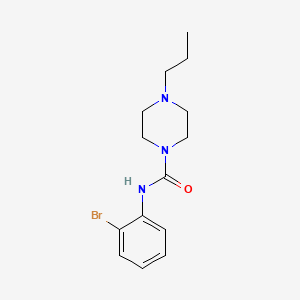![molecular formula C20H22ClN5O2S B4841753 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4841753.png)
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE: is a complex organic compound that features a benzothiadiazole core, a piperazine ring, and a chlorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiadiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as ortho-diamines and thioamides.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
Medicine:
- Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
- N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
- N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-5-(4-nitrophenyl)-2-furamide
Uniqueness: N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to the combination of its benzothiadiazole core, piperazine ring, and chlorinated methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c1-28-18-6-5-15(21)11-14(18)12-25-7-9-26(10-8-25)13-19(27)22-16-3-2-4-17-20(16)24-29-23-17/h2-6,11H,7-10,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNYHZMEDVJYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B4841676.png)
![1-[(5-nitrofuran-2-yl)methyl]azepane](/img/structure/B4841680.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4841681.png)
![2-({[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4841686.png)
![[2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzoate](/img/structure/B4841698.png)


![1-ETHYL-5-METHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4841726.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4841731.png)
![3-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4841764.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4841767.png)
![ethyl 1-ethyl-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4841775.png)
![6-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B4841789.png)

